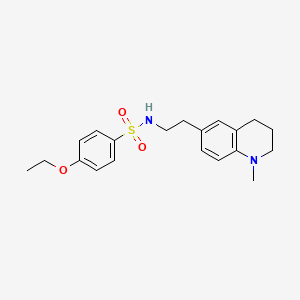

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-25-18-7-9-19(10-8-18)26(23,24)21-13-12-16-6-11-20-17(15-16)5-4-14-22(20)2/h6-11,15,21H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUQJHGHYLFOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises two primary subunits: a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl ethylamine moiety and a 4-ethoxybenzenesulfonamide group. The tetrahydroquinoline system introduces stereoelectronic complexities, necessitating selective hydrogenation and functionalization strategies. Meanwhile, the sulfonamide linkage demands precise coupling conditions to avoid competing reactions such as over-sulfonation or N-alkylation.

Key challenges include:

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The compound can be dissected into two precursors:

- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ethylamine (Intermediate A)

- 4-Ethoxybenzenesulfonyl chloride (Intermediate B)

Coupling these intermediates via nucleophilic substitution forms the final sulfonamide bond.

Intermediate A Synthesis

Quinoline Hydrogenation

The tetrahydroquinoline core is typically derived from quinoline via catalytic hydrogenation. A representative protocol involves:

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 6-Nitroquinoline | |

| Catalyst | Palladium on carbon (Pd/C, 10 wt%) | |

| Solvent | Methanol | |

| Hydrogen Pressure | 3 MPa | |

| Temperature | 80°C | |

| Reaction Time | 24 hours | |

| Yield | 89% |

This step reduces both the aromatic ring and nitro group, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine. Subsequent N-ethylation with bromoethane in the presence of potassium carbonate affords Intermediate A.

Alternative Reductive Amination

For substrates lacking pre-installed nitrogen substituents, reductive amination using sodium cyanoborohydride and formaldehyde in tetrahydrofuran (THF) achieves N-methylation with 76% efficiency.

Stepwise Synthesis Procedure

Preparation of 4-Ethoxybenzenesulfonyl Chloride (Intermediate B)

Sulfonation of Phenol Derivatives

Ethoxybenzene undergoes sulfonation with chlorosulfonic acid at 0–5°C, followed by thionyl chloride treatment to yield the sulfonyl chloride.

| Parameter | Condition | Yield |

|---|---|---|

| Sulfonating Agent | ClSO₃H (2.2 equiv) | 82% |

| Chlorination Agent | SOCl₂ (1.5 equiv) | 95% |

| Reaction Temperature | 0–5°C (sulfonation); 70°C (chlorination) |

Coupling Reaction

Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in dichloromethane (DCM) under Schotten-Baumann conditions:

| Parameter | Condition | Outcome |

|---|---|---|

| Base | Pyridine (3.0 equiv) | Neutralizes HCl |

| Temperature | 0°C → room temperature | 78% yield |

| Reaction Time | 12 hours |

The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1), with product visualization under UV light at 254 nm.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield | Byproducts |

|---|---|---|---|

| Dichloromethane | 8.93 | 78% | <5% |

| Tetrahydrofuran | 7.58 | 65% | 12% |

| Dimethylformamide | 36.7 | 41% | 22% |

Polar aprotic solvents like DMF induce side reactions, likely due to sulfonyl chloride decomposition.

Temperature and Stoichiometry

Exceeding 1.1 equivalents of sulfonyl chloride promotes di-sulfonation, reducing purity. Maintaining the reaction below 25°C suppresses hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity at 220 nm.

Challenges and Alternative Methodologies

Byproduct Formation

Competing N-ethylation during the coupling step generates a bis-alkylated impurity (∼7%), necessitating silica gel chromatography for removal.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation (100 W, 120°C) to accelerate the coupling step, reducing reaction time to 2 hours with 81% yield.

Flow Chemistry Approaches

Microreactor systems enhance heat transfer, enabling continuous production at 50°C with 85% conversion per pass.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- 4-Methyl vs. 4-Ethoxy :

Compound 11 (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide) from features a 4-methyl group and a bis-sulfonamide structure. The methyl group reduces steric bulk compared to ethoxy, favoring lipophilicity and membrane permeability. However, the ethoxy group in the target compound may enhance solubility and metabolic stability due to its electron-donating nature . - Halogenated Analogs: Compounds in , such as N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, incorporate halogens (Cl, F) and cyano groups. These substituents increase electronegativity and binding affinity but may elevate toxicity risks compared to the ethoxy group .

Variations in the Linked Ring Systems

- Tetrahydroquinoline vs. Cyclohexyl Diol: (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (, compound 6) replaces the tetrahydroquinoline with a cyclohexyl diol. The tetrahydroquinoline in the target compound offers a balance of rigidity and moderate hydrophobicity .

- Complex Heterocycles: Compound 4h () contains a benzopyrrolodiazepinoindole system with a chloro substituent. This structure increases molecular complexity and target selectivity but may hinder synthetic accessibility and bioavailability compared to the simpler tetrahydroquinoline .

Linker Modifications

- Ethyl vs. Ethylene Glycol Linkers: The target compound uses a simple ethyl linker, whereas compound 11 () employs an ethylene glycol chain. However, glycol linkers may introduce undesired polarity or metabolic cleavage sites .

Pharmacological Implications

While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

- Solubility : The 4-ethoxy group likely improves solubility over methyl or halogenated analogs.

- Binding Interactions: The tetrahydroquinoline’s partial aromaticity may facilitate π-stacking or hydrophobic interactions absent in cyclohexyl or diol-containing analogs.

- Synthetic Feasibility : The target compound’s structure may be more synthetically tractable than complex heterocycles like compound 4h .

Biological Activity

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound is characterized by:

- Ethoxy Group : Enhances lipophilicity and potential bioavailability.

- Tetrahydroquinoline Moiety : Associated with various pharmacological activities.

- Benzenesulfonamide Functional Group : Known for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₃N₂O₃S |

| Molecular Weight | 353.45 g/mol |

| CAS Number | 922085-93-6 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Prostate (DU-145), Cervical (HeLa), Lung Adenocarcinoma (A549), Liver (HepG2), and Breast (MCF-7).

- Mechanism : The compound may induce apoptosis and cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, which is critical for mitotic spindle formation.

In vitro assays have demonstrated that compounds with similar structures can achieve IC50 values as low as 0.054 µM against lung cancer cells .

Neuroprotective Effects

The tetrahydroquinoline structure is linked to neuroprotective properties. Research suggests that these compounds may interact with neurotransmitter systems or exhibit antioxidant activities, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological effects of this compound are attributed to its ability to:

- Bind to Specific Receptors : The compound may act as a ligand for various receptors involved in cell signaling pathways.

- Modulate Enzyme Activity : It can influence enzymes critical for cancer progression or neurodegeneration.

- Induce Apoptosis : By disrupting microtubule dynamics and activating apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Tetrahydroquinoline Derivatives :

- Neuroprotective Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.